

Characterization of Heptadecan-9-yl 8-bromooctanoate: A Guide to Analytical Methods

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Compound of Interest

Compound Name:	Heptadecan-9-yl 8-bromooctanoate
Cat. No.:	B8820120

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This application note provides detailed protocols for the analytical characterization of **Heptadecan-9-yl 8-bromooctanoate**, a key lipid component often used in the development of drug delivery systems such as lipid nanoparticles. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quantification of this compound.

Heptadecan-9-yl 8-bromooctanoate is a long-chain functionalized ester with the molecular formula C₂₅H₄₉BrO₂.^{[1][2]} Its molecular weight is approximately 461.56 g/mol .^[1] It typically appears as a colorless to light yellow liquid.^[1] Proper characterization is crucial for its application in pharmaceutical formulations.

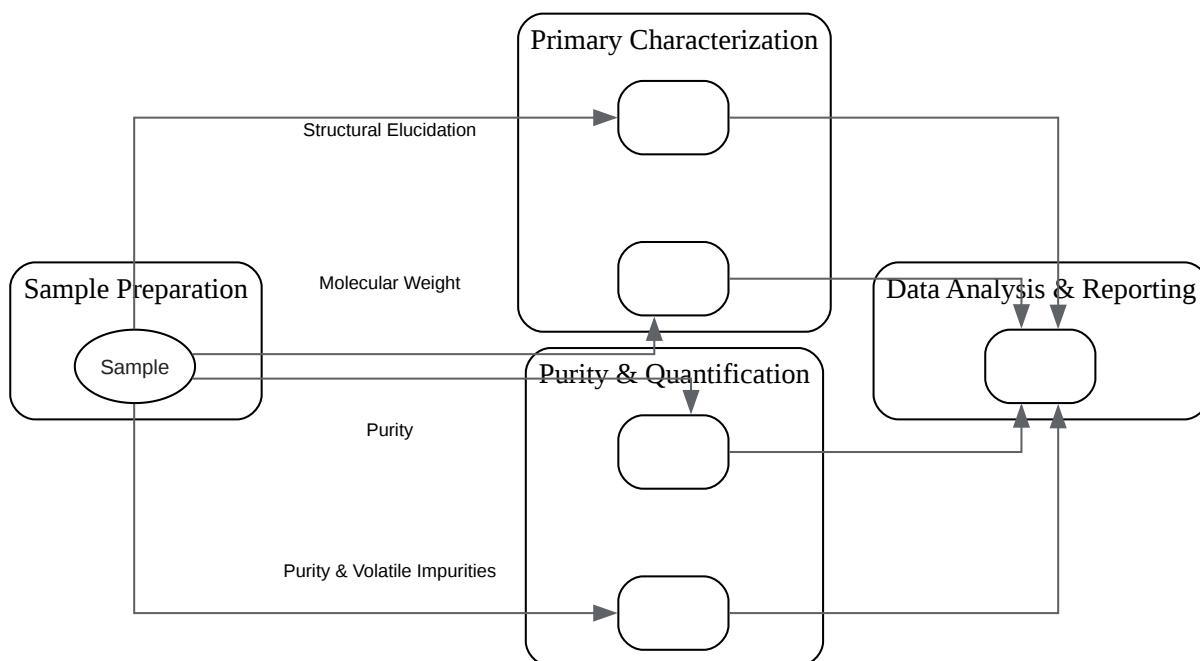
Physicochemical Properties

A summary of the key physicochemical properties of **Heptadecan-9-yl 8-bromooctanoate** is presented in Table 1. Purity levels are commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy and can vary between batches.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C ₂₅ H ₄₉ BrO ₂	[1] [2]
Molecular Weight	461.56 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity (by NMR)	90% - 98%	[2] [3]
Storage	-20°C (pure form)	[1] [2]

Analytical Techniques

A multi-pronged analytical approach is recommended for the comprehensive characterization of **Heptadecan-9-yl 8-bromooctanoate**. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Chromatography for purity assessment.



[Click to download full resolution via product page](#)**Figure 1:** General analytical workflow for characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of **Heptadecan-9-yl 8-bromooctanoate**. Both ^1H and ^{13}C NMR are essential for a complete analysis.

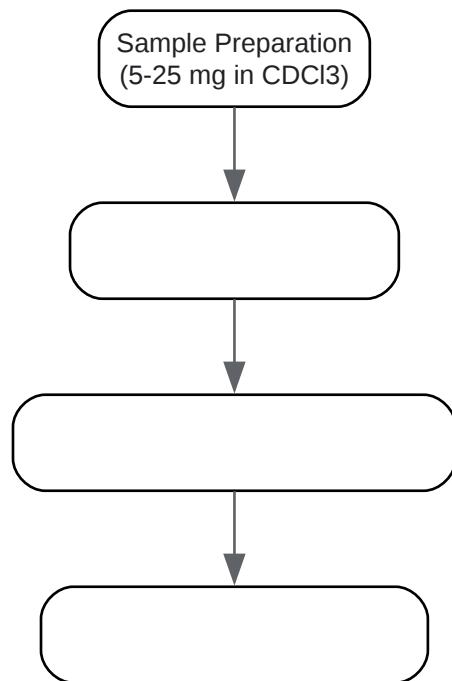
Protocol for ^1H NMR:

- Sample Preparation: Accurately weigh 5-25 mg of **Heptadecan-9-yl 8-bromooctanoate** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration)
 - Number of Scans: 16-64 (adjust for optimal signal-to-noise)
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum.
- Spectral Interpretation: The ^1H NMR spectrum should be consistent with the structure of **Heptadecan-9-yl 8-bromooctanoate**. Key expected signals are summarized in Table 2.

Protons	Expected Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl (-CH ₃)	0.85 - 0.95	Triplet
Methylene Chain (-CH ₂) _n -	1.20 - 1.45	Multiplet
β -Methylene to Carbonyl (-CH ₂ -CH ₂ -COOR)	1.55 - 1.70	Multiplet
α -Methylene to Carbonyl (-CH ₂ -COOR)	2.25 - 2.35	Triplet
Methylene adjacent to Bromine (-CH ₂ -Br)	3.35 - 3.45	Triplet
Methine of Ester (-CH-O-)	4.80 - 4.95	Multiplet

Protocol for ¹³C NMR:

- Sample Preparation: Use a more concentrated sample, typically 50-100 mg, dissolved in 0.6-0.7 mL of CDCl₃.
- Acquisition Parameters:
 - Pulse Program: Inverse-gated decoupling for quantitative analysis.
 - Relaxation Delay (D1): 10-20 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Spectral Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to be significantly downfield.



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